molecular formula C8H6KNO4S B8150279 3-Indoxyl Sulfate-d5 Potassium Salt

3-Indoxyl Sulfate-d5 Potassium Salt

Cat. No.: B8150279
M. Wt: 256.33 g/mol
InChI Key: MDAWATNFDJIBBD-GWVWGMRQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Indoxyl Sulfate-d5 (potassium salt) is a deuterium-labeled compound used primarily as an internal standard for the quantification of indoxyl sulfate. It is a stable isotope-labeled compound, which means it contains deuterium, a heavier isotope of hydrogen. This compound is particularly useful in mass spectrometry and other analytical techniques due to its stability and distinct mass difference from the non-labeled version .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indoxyl Sulfate-d5 (potassium salt) is synthesized by incorporating deuterium into the indoxyl sulfate molecule. The synthesis involves the sulfation of indoxyl, an intermediate generated from tryptophan by intestinal bacteria. The sulfation process is catalyzed by sulfotransferase enzymes, primarily SULT1A1 .

Industrial Production Methods

Industrial production of Indoxyl Sulfate-d5 (potassium salt) involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules as tracers for quantitation during the drug development process. The production process ensures high purity and stability of the compound, making it suitable for scientific research .

Chemical Reactions Analysis

Types of Reactions

Indoxyl Sulfate-d5 (potassium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indoxyl derivatives, while substitution reactions can produce a variety of functionalized indoxyl compounds .

Scientific Research Applications

Indoxyl Sulfate-d5 (potassium salt) has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of indoxyl sulfate.

    Biology: Studied for its role as a uremic toxin and its effects on cellular processes.

    Medicine: Investigated for its potential impact on kidney function and its role in chronic kidney disease.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indoxyl Sulfate-d5 (potassium salt) is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as mass spectrometry. The presence of deuterium allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in scientific research .

Properties

IUPAC Name

potassium;(2,4,5,6,7-pentadeuterio-1H-indol-3-yl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWATNFDJIBBD-GWVWGMRQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])OS(=O)(=O)[O-])[2H])[2H].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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